REACTION_CXSMILES
|
[C:1]([Cl:5])(Cl)(Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:25][O:26][CH2:27][O:28][C:29]1[CH:36]=[CH:35][CH:34]=[CH:33][C:30]=1CO>O1CCCC1>[CH3:25][O:26][CH2:27][O:28][C:29]1[CH:36]=[CH:35][CH:34]=[CH:33][C:30]=1[CH2:1][Cl:5]
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Name
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|
Quantity
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16.4 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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44.5 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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23.8 g
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Type
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reactant
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Smiles
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COCOC1=C(CO)C=CC=C1
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Name
|
|
Quantity
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240 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added, whilst ice-
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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At the end of this time, the mixture was cooled
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Type
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FILTRATION
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Details
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insoluble materials were filtered off
|
Type
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CONCENTRATION
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Details
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the filtrate was concentrated by evaporation under reduced pressure
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Type
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CUSTOM
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Details
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The resulting residue was purified by column chromatography through silica gel
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Type
|
ADDITION
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Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(CCl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |